molecular formula C10H13BrN2 B8563370 2-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine

2-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine

Cat. No.: B8563370
M. Wt: 241.13 g/mol
InChI Key: BRYKFFLCWDMOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

2-bromo-4-(pyrrolidin-1-ylmethyl)pyridine

InChI

InChI=1S/C10H13BrN2/c11-10-7-9(3-4-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2

InChI Key

BRYKFFLCWDMOGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=NC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromoisonicotinaldehyde (400 mg) and pyrrolidine (0.197 mL) in acetonitrile (16 mL) was added sodium triacetoxyborohydride (547 mg) at room temperature, and the mixture was stirred at room temperature for 2 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (445 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.197 mL
Type
reactant
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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